Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate

Anticancer Breast Cancer Cytotoxicity

Procure Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate for its distinct dual reactivity, combining a nucleophilic 2-amino group with an electrophilic 5-carboxylate ester. This specific substitution pattern is essential for convergent synthesis strategies, enabling efficient construction of amide libraries and complex heterocycles, which simpler benzimidazoles cannot achieve. Its demonstrated anticancer activity (IC50 = 4.4 μM against MDA-MB-231) makes it a strategic, validated starting point for medicinal chemistry programs targeting triple-negative breast cancer and other kinase/polymerase inhibitor projects.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 106429-38-3
Cat. No. B012800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-1H-benzo[d]imidazole-5-carboxylate
CAS106429-38-3
Synonyms1H-Benzimidazole-5-carboxylicacid,2-amino-,methylester(9CI)
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)N=C(N2)N
InChIInChI=1S/C9H9N3O2/c1-14-8(13)5-2-3-6-7(4-5)12-9(10)11-6/h2-4H,1H3,(H3,10,11,12)
InChIKeyWHVPFOLJDWVLSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate (CAS 106429-38-3): A Strategic 2-Aminobenzimidazole Building Block for Rational Drug Design and Procurement


Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate (CAS 106429-38-3) is a key 2-aminobenzimidazole derivative, a privileged scaffold in medicinal chemistry valued for its role as a versatile building block [1]. Its structural features—a fused benzimidazole core with a 2-amino group and a 5-carboxylate ester—provide two distinct synthetic handles. This enables the efficient and modular construction of more complex, biologically active molecules, differentiating it from simpler, less functionalized benzimidazole analogs. The compound is primarily utilized as a research intermediate for the synthesis of targeted enzyme inhibitors and other bioactive compounds, particularly in oncology and anti-infective research .

The Critical Failure of Generic Substitution: Why Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate (CAS 106429-38-3) Cannot Be Replaced by Simple Benzimidazole Analogs


Generic substitution of Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate with unsubstituted benzimidazole or analogs like 2-aminobenzimidazole is scientifically invalid due to a fundamental difference in synthetic utility . The target compound is a bifunctional building block, possessing both a nucleophilic 2-amino group and an electrophilic 5-carboxylate ester. This dual functionality is essential for convergent synthesis strategies, such as the construction of amide libraries or the preparation of more complex fused heterocycles . In contrast, simpler analogs lack this specific substitution pattern, rendering them incapable of participating in the same downstream chemical transformations. This dictates a unique procurement requirement based on precise chemical identity, not just class membership. The following evidence underscores why this specific substitution pattern translates to quantifiable differentiation in research applications.

Quantitative Evidence Guide for Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate (CAS 106429-38-3): Head-to-Head Comparisons Against Closest Analogs


Cytotoxic Potency in Breast Cancer: Methyl Ester (Target) vs. Ethyl Ester Analog in MDA-MB-231 Cells

The methyl ester derivative (target compound) demonstrates quantifiable cytotoxic activity against the aggressive, triple-negative breast cancer cell line MDA-MB-231, with a reported IC50 value of 4.4 μM . In contrast, the ethyl ester analog (Ethyl 2-aminobenzimidazole-5-carboxylate) shows significantly weaker activity in the same cell line, with an IC50 > 50 μM. This highlights the critical influence of the ester group on target cell potency .

Anticancer Breast Cancer Cytotoxicity

Dual Synthetic Utility: Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate as a Bifunctional Building Block vs. 2-Aminobenzimidazole

The target compound possesses two distinct, reactive functional groups: a nucleophilic 2-amino group and an electrophilic 5-carboxylate ester . This bifunctional nature enables its use in sequential or orthogonal synthetic transformations, such as amide bond formation at the 5-position followed by N-alkylation at the 2-amino group. The comparator, 2-aminobenzimidazole, lacks the 5-carboxylate group, limiting its utility to only modifications at the 2-position .

Medicinal Chemistry Organic Synthesis Building Blocks

Validated Application Scenarios for Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate (CAS 106429-38-3) Based on Quantitative Evidence


Oncology Research: Investigating Cytotoxicity in Triple-Negative Breast Cancer Models

The demonstrated potency of Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate against the MDA-MB-231 cell line (IC50 = 4.4 μM) directly supports its use as a validated starting point or reference compound for medicinal chemistry programs targeting triple-negative breast cancer . Its activity in this aggressive model makes it a valuable tool for structure-activity relationship (SAR) studies aimed at developing more potent derivatives.

Divergent Library Synthesis in Medicinal Chemistry Campaigns

The bifunctional nature of this compound, possessing both a nucleophilic 2-amino group and an electrophilic 5-carboxylate ester, provides a significant advantage in the construction of diverse, patentable chemical libraries . It is ideally suited as a core scaffold for parallel synthesis, enabling the rapid exploration of chemical space around the benzimidazole core through sequential or orthogonal functionalization.

Development of Targeted Enzyme Inhibitors Requiring a Benzimidazole Core

The benzimidazole scaffold is a recognized pharmacophore for numerous enzyme targets, including kinases and polymerases. The 2-amino and 5-carboxylate groups on this compound serve as ideal attachment points for introducing diverse substituents to modulate potency, selectivity, and physicochemical properties [1]. This makes it a strategic building block for inhibitor development programs, where the goal is to optimize interactions within a specific enzyme's active site.

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